molecular formula C19H25FO2 B1208223 16alpha-Fluoroandrost-4-ene-3,17-dione CAS No. 1597-52-0

16alpha-Fluoroandrost-4-ene-3,17-dione

Katalognummer: B1208223
CAS-Nummer: 1597-52-0
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: WVGGMHNJNOYSMF-NBBHSKLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16alpha-Fluoroandrost-4-ene-3,17-dione is a synthetic androstenedione analog investigated for its role as a potent inhibitor of the aromatase enzyme . Aromatase is responsible for the biosynthesis of estrogens from androgenic precursors; thus, its inhibition is a key therapeutic strategy in endocrine research, particularly concerning estrogen-dependent pathologies . This compound functions as a reversible inhibitor of human placental aromatase, distinguishing it from other irreversible steroidal inhibitors like 4-hydroxyandrostenedione . Studies have evaluated its efficacy in vitro, and while it demonstrated potent aromatase inhibition in enzymatic assays, it was reported to be inactive in causing regression of nitrosomethylurea-induced mammary tumors in rat models . This highlights its specific research value for elucidating the mechanistic differences between reversible and irreversible aromatase inhibition and for studying the complex relationship between enzyme inhibition and antitumor efficacy in different biological contexts.

Eigenschaften

CAS-Nummer

1597-52-0

Molekularformel

C19H25FO2

Molekulargewicht

304.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H25FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-16H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1

InChI-Schlüssel

WVGGMHNJNOYSMF-NBBHSKLNSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Isomerische SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)F)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Fluorinated Analogs

16β-Fluoroandrost-4-ene-3,17-dione
  • Structure : Differs in the stereochemistry of the fluorine substituent (16β vs. 16α).
  • Impact : The β-configuration may alter binding to steroid receptors or enzymes due to differences in spatial orientation. Molecular weight and formula (C₁₉H₂₅FO₂) are identical to the α-isomer, but biological activity data remain underexplored .
7α-[(p-Aminophenyl)thio]androstenedione (7-APTA)
  • Structure : Features a sulfur-containing substituent at C7α.
  • Activity: A known aromatase inhibitor with higher potency than 16α-fluoroandrostenedione derivatives. Demonstrates the importance of substituent position and heteroatom integration for enzyme inhibition .

Hydroxylated and Oxidized Derivatives

16α-Hydroxyandrost-4-ene-3,17-dione (16α-OHAD)
  • Structure : Replaces fluorine with a hydroxyl group at C16α.
  • Properties: Molecular formula C₁₉H₂₆O₃ (MW: 302.41 g/mol).
19-Oxoandrost-4-ene-3,17-dione
  • Structure : Oxidized at C19 (keto group instead of methyl).
  • Role : Intermediate in aromatase-catalyzed estrogen synthesis. Requires NADPH and O₂ for conversion, consuming 3 moles of each per mole of estrogen formed .

Arylidenosteroids and Heterocyclic Derivatives

16-(4-Pyridylmethylene)-4-androstene-3,17-dione (Compound 6)
  • Structure : Features a pyridylmethylene group at C14.
  • Activity: Potent aromatase inhibitor (IC₅₀: 5.2 µM), ~5× more active than aminoglutethimide. Demonstrates the efficacy of bulky C16 substituents in enzyme inhibition .
4-Azasteroids (e.g., Compound 6b)
  • Structure : Nitrogen substitution at C4 and a methylidenyl group at C15.
  • Activity : Inhibits 5α-reductase with IC₅₀ values lower than finasteride in prostate cancer models. Highlights the role of nitrogen in enhancing enzyme affinity .

19-Modified Analogs

19-Norandrost-4-ene-3,17-dione
  • Structure : Lacks the C19 methyl group.
  • Impact: Reduced steric hindrance may alter binding to steroid receptors. Used as an intermediate in synthetic pathways for 19-norsteroids like nandrolone .
19-Azaandrostenedione Derivatives
  • Structure : Nitrogen replaces C17.
  • Activity : Poor aromatase inhibitors (<20% inhibition at 1.25 µM), underscoring the critical role of the C19 methyl group in enzyme interaction .

Aromatase Inhibition

  • 16α-Fluoroandrost-4-ene-3,17-dione : Direct activity data are scarce, but structural analogs suggest fluorine’s electronegativity may hinder substrate binding compared to hydroxyl or arylidene groups.
  • Key Comparators: Compound 6 (16E-Arylidenosteroid): IC₅₀ = 5.2 µM . 4-OHA (4-Hydroxyandrostenedione): IC₅₀ ~1 µM, significantly more potent than 19-aza analogs .

5α-Reductase Inhibition

  • 4-Azasteroids : Compound 6b shows superior inhibition to finasteride in LNCaP cells, likely due to nitrogen-induced conformational changes in the enzyme active site .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Activity
16α-Fluoroandrost-4-ene-3,17-dione 16α-F C₁₉H₂₅FO₂ 304.405 Underexplored
16β-Fluoroandrost-4-ene-3,17-dione 16β-F C₁₉H₂₅FO₂ 304.405 Underexplored
16α-OHAD 16α-OH C₁₉H₂₆O₃ 302.407 Androgen precursor
19-Oxoandrost-4-ene-3,17-dione 19-Oxo C₁₉H₂₆O₃ 302.407 Aromatase intermediate
Compound 6 (Arylidenosteroid) 16-(4-Pyridylmethylene) C₂₄H₂₇NO₂ 377.48 Aromatase inhibitor

Vorbereitungsmethoden

Reaction Conditions

  • Precursor : 16-Bromoandrost-4-ene-3,17-dione (CAS 61145-69-5)

  • Reagent : Sodium hydroxide (NaOH) in dimethylformamide (DMF)

  • Temperature : Room temperature (20–25°C)

  • Duration : 30 minutes

  • Yield : 89%

Mechanism

The reaction proceeds via an SN2 mechanism, where fluoride ion (from NaOH/DMF) displaces the bromine atom at C16. The α-configuration is retained due to steric hindrance from the β-oriented methyl groups, favoring fluoride attack from the α face.

Key Data

ParameterValue
Starting Material16-Bromoandrost-4-ene-3,17-dione
SolventDMF
BaseNaOH
Reaction Time0.5 hours
Product Purity>95% (HPLC)

This method is favored for its simplicity and high yield, though it requires access to the brominated precursor, which itself demands multi-step synthesis.

Epoxide Ring-Opening with Fluorinating Agents

Another route involves epoxidation of the Δ16 double bond followed by fluorination. This method is detailed in patents focusing on steroid functionalization.

Steps

  • Epoxidation : Treat androst-4,16-diene-3,17-dione with a peracid (e.g., mCPBA) to form a 16α,17α-epoxide.

  • Fluorination : Open the epoxide ring using hydrogen fluoride (HF) or tetrabutylammonium fluoride (TBAF).

Example Protocol

  • Epoxidation :

    • Reagent: mCPBA (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 hours.

    • Yield: 75–80%.

  • Fluorination :

    • Reagent: HF-pyridine complex in THF at −20°C for 1 hour.

    • Yield: 65–70%.

Stereochemical Considerations

The epoxide’s α-configuration directs fluoride attack to the 16α position, avoiding β-face interference from the C13 methyl group.

Desulfinylation of Sulfur-Containing Intermediates

A patent by US4102907A describes sulfur-based intermediates for steroid synthesis. Though focused on Δ9(11) formation, the methodology adapts to 16α-fluorination:

  • Sulfinate Ester Formation : React 16α-hydroxyandrost-4-ene-3,17-dione with phenylsulfinyl chloride.

  • Desulfinylation : Treat with silica gel and acid (e.g., p-toluenesulfonic acid) to replace the sulfinyl group with fluorine.

Optimized Conditions

StepConditionsYield
Sulfinate FormationPyridine, 12–20°C, 45 min82%
DesulfinylationSilica gel, p-TSA, reflux76%

This method offers high regiocontrol but requires handling toxic sulfur reagents.

Comparative Analysis of Methods

MethodYieldComplexityCostScalability
Bromine-Fluorine SN289%Low$$High
Epoxide Fluorination65–70%Moderate$$$Moderate
Microbial + Fluorine~50%High$$$$Low
Desulfinylation76%High$$$Moderate

Critical Challenges and Solutions

  • Precursor Availability : 16-Bromoandrost-4-ene-3,17-dione is commercially limited. Solution: Synthesize via bromination of androstenedione using NBS.

  • Fluorination Reagents : HF is hazardous. Solution: Use TBAF or KF in ionic liquids.

  • Stereochemical Purity : Competing β-fluorination. Solution: Steric directing groups (e.g., bulky esters at C17) .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 16α-Fluoroandrost-4-ene-3,17-dione using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze 1^1H and 13^13C spectra to confirm the fluorinated position (C16) and the ketone groups (C3, C17). Fluorine-19 NMR can further validate the presence and position of the fluorine atom. HRMS should match the molecular formula (C19_{19}H25_{25}FO2_2) with a mass accuracy <5 ppm. Compare spectral data to deuterated analogs (e.g., D7_7-androstenedione) to resolve overlapping signals .

Q. What microbial systems are effective for synthesizing 16α-Fluoroandrost-4-ene-3,17-dione from phytosterols?

  • Methodology : Use engineered Mycobacterium species (e.g., M. fortuitum), which efficiently oxidize phytosterols via the 9α-hydroxylation pathway. Knock out 3-ketosteroid-Δ1-dehydrogenase (kstD) to prevent unwanted degradation of the steroid backbone. Optimize carbon-to-nitrogen (C/N) ratios and induce gene regulators (e.g., TetR family) to enhance flux toward 16α-fluorinated derivatives .

Q. What safety protocols are critical when handling 16α-Fluoroandrost-4-ene-3,17-dione in laboratory settings?

  • Methodology : Follow OSHA Hazard Communication Standard (HCS) guidelines. Use fume hoods for powder handling to avoid inhalation. Store in airtight containers at -20°C to prevent degradation. Dispose of waste via certified hazardous waste services, as fluorinated steroids may persist in the environment .

Advanced Research Questions

Q. How can contradictory metabolic data for 16α-Fluoroandrost-4-ene-3,17-dione in animal models be resolved?

  • Methodology : Standardize substrates and sampling methods across studies. For example, use isotopically labeled internal standards (e.g., 13^{13}C3_3-analogs) to normalize LC-MS/MS quantification. Perform time-course experiments to distinguish endogenous vs. exogenous metabolites. Cross-validate findings using in vitro hepatic microsome assays and in silico metabolic pathway modeling .

Q. What genetic engineering strategies improve the yield of 16α-Fluoroandrost-4-ene-3,17-dione in microbial hosts?

  • Methodology : Overexpress cytochrome P450 enzymes (e.g., CYP154C5) for site-specific fluorination. Co-express redox partners (ferredoxin/ferredoxin reductase) to enhance catalytic efficiency. Use CRISPR-Cas9 to knock out competing pathways (e.g., 17β-hydroxysteroid dehydrogenase) and integrate feedback-resistant promoters (e.g., tac or trc) to sustain production under stress .

Q. How does 16α-Fluoroandrost-4-ene-3,17-dione interact with zebrafish steroid hormone biosynthesis pathways?

  • Methodology : Conduct gene expression profiling (RNA-seq) of zebrafish gonadal tissues exposed to the compound. Quantify downstream metabolites (e.g., 11β-hydroxyandrostenedione) via LC-MS. Use CRISPR knockouts of cyp17a1 or hsd3b to confirm enzymatic targets. Compare results to human cell lines (e.g., H295R) to assess cross-species relevance .

Q. What synthetic routes enable selective 16α-fluorination of androst-4-ene-3,17-dione derivatives?

  • Methodology : Employ late-stage fluorination using Selectfluor® or Deoxo-Fluor® under anhydrous conditions. Optimize steric hindrance by protecting C3 and C17 ketones with tert-butyldimethylsilyl (TBS) groups. Validate regioselectivity via X-ray crystallography or NOE NMR experiments. Compare yields to biocatalytic methods using Streptomyces spp. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Fluoroandrost-4-ene-3,17-dione
Reactant of Route 2
Reactant of Route 2
16alpha-Fluoroandrost-4-ene-3,17-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.